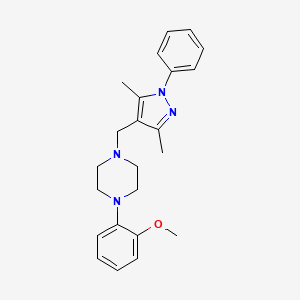

1-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(2-methoxyphenyl)piperazine

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical 1H NMR predictions for the compound include:

- Aromatic protons : Multiplets between δ 6.8–7.5 ppm for the phenyl and pyrazole rings.

- Methoxy group : A singlet at δ ~3.8 ppm for the –OCH3 protons.

- Methylene bridge : A triplet near δ 3.5 ppm for the –CH2– group linking pyrazole and piperazine.

- Methyl groups : Singlets at δ 2.2–2.4 ppm for the 3- and 5-methyl substituents on the pyrazole.

Infrared (IR) Spectroscopy

Key IR absorptions are anticipated for:

Mass Spectrometry (MS)

The molecular ion peak ([M+H]+) is expected at m/z 377.2, with fragmentation patterns involving loss of the methoxyphenyl (–C7H7O, m/z 266.1) and pyrazole-methyl groups.

Three-Dimensional Conformational Studies

Computational models from PubChem’s 3D conformer library indicate that the piperazine ring adopts a chair conformation, while the pyrazole and methoxyphenyl groups lie in perpendicular planes to minimize steric clashes. The methylene bridge allows rotational flexibility, enabling interconversion between equatorial and axial orientations of the pyrazole substituent. Density functional theory (DFT) simulations predict an energy barrier of ~8 kcal/mol for this rotation, suggesting moderate conformational stability at room temperature.

Key conformational features :

- Piperazine chair conformation : Stabilized by intramolecular van der Waals interactions.

- Methoxy group orientation : The –OCH3 group resides coplanar with the attached phenyl ring, maximizing resonance stabilization.

- Pyrazole-phenyl dihedral angle : ~85° relative to the piperazine plane.

Properties

Molecular Formula |

C23H28N4O |

|---|---|

Molecular Weight |

376.5 g/mol |

IUPAC Name |

1-[(3,5-dimethyl-1-phenylpyrazol-4-yl)methyl]-4-(2-methoxyphenyl)piperazine |

InChI |

InChI=1S/C23H28N4O/c1-18-21(19(2)27(24-18)20-9-5-4-6-10-20)17-25-13-15-26(16-14-25)22-11-7-8-12-23(22)28-3/h4-12H,13-17H2,1-3H3 |

InChI Key |

KYLJPWUYWQONIV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=NN1C2=CC=CC=C2)C)CN3CCN(CC3)C4=CC=CC=C4OC |

Origin of Product |

United States |

Biological Activity

The compound 1-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(2-methoxyphenyl)piperazine is a novel piperazine derivative that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is , with a molecular weight of approximately 376.5 g/mol . The structure features a piperazine ring substituted with a pyrazole moiety and a methoxyphenyl group, which contributes to its diverse biological activities.

Synthesis

The synthesis of this compound typically involves the reaction of piperazine derivatives with pyrazole precursors. The use of appropriate solvents and catalysts is crucial for achieving high yields. Various methods have been reported in the literature, emphasizing nucleophilic substitution reactions as effective pathways for synthesizing similar compounds .

Anticancer Activity

Recent studies have shown that pyrazole derivatives exhibit promising anticancer properties. For instance, compounds structurally related to this compound have been tested against various cancer cell lines. In vitro assays demonstrated significant cytotoxic effects against breast cancer cells (MCF-7 and MDA-MB-231), indicating potential as chemotherapeutic agents .

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activities. Research indicates that pyrazole-based compounds can inhibit the growth of several bacterial strains. The mechanism often involves disrupting cell membrane integrity, leading to cell lysis .

Anti-inflammatory Effects

In addition to its antimicrobial and anticancer properties, this compound has shown anti-inflammatory activity. Studies suggest that it may inhibit the production of pro-inflammatory cytokines, which are critical in various inflammatory diseases .

Case Studies

| Study | Findings | Methodology |

|---|---|---|

| Study on Anticancer Activity | Significant cytotoxicity in MCF-7 and MDA-MB-231 cells | In vitro assays using MTT assay for cell viability |

| Antimicrobial Evaluation | Effective against multiple bacterial strains | Disk diffusion method and minimum inhibitory concentration (MIC) determination |

| Anti-inflammatory Research | Reduced levels of TNF-alpha and nitric oxide production | ELISA and NO quantification assays |

The mechanisms through which this compound exerts its biological effects are still under investigation. However, it is believed that the interaction with various receptors (e.g., aminergic receptors) plays a significant role in mediating its effects on cancer cell proliferation and inflammation .

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that derivatives of pyrazole, including the compound , exhibit significant anti-inflammatory properties. For instance, compounds similar to 1-((3,5-Dimethyl-1-phenyl-1H-pyrazol-4-yl)methyl)-4-(2-methoxyphenyl)piperazine have been shown to inhibit pro-inflammatory pathways mediated by NF-κB and MAPK signaling pathways in neuroinflammation models. This suggests its potential as a neuroprotective agent in conditions such as Alzheimer's disease and other neurodegenerative disorders .

Anticancer Properties

The compound has also been investigated for its anticancer effects. Studies have demonstrated that pyrazole derivatives can induce apoptosis in cancer cells by modulating various signaling pathways. For example, a study found that certain pyrazole-containing compounds effectively inhibited tumor growth in animal models by targeting specific oncogenic pathways .

Central Nervous System Effects

The piperazine moiety is known for its psychoactive properties, making the compound a candidate for exploring treatments for anxiety and depression. Research into similar piperazine derivatives has shown promise in modulating serotonin receptors, which are crucial for mood regulation .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The structure activity relationship studies indicate that modifications on the pyrazole and piperazine rings can significantly influence the biological activity of the compound.

| Modification | Effect on Activity |

|---|---|

| Substitution at position 3 of pyrazole | Increased anti-inflammatory activity |

| Alteration of methoxy group position | Enhanced CNS activity |

Case Study 1: Neuroprotection

A study conducted by Kim et al. assessed the neuroprotective effects of various pyrazole derivatives in a model of lipopolysaccharide-induced neuroinflammation. The results indicated that compounds structurally similar to this compound significantly reduced levels of pro-inflammatory cytokines .

Case Study 2: Antitumor Activity

In another investigation, a series of pyrazole derivatives were tested against various cancer cell lines. The results showed that specific modifications led to enhanced cytotoxicity against breast and colon cancer cells, suggesting that the compound could be developed further for therapeutic use .

Comparison with Similar Compounds

1-(3-Chloropropyl)-4-(2-methoxyphenyl)piperazine (Compound 6)

- Structure : Features a 3-chloropropyl chain instead of the pyrazole-methyl group.

- Activity: Intermediate for synthesizing tricyclic adamantane derivatives (e.g., compounds 7 and 9) with 5-HT1A receptor affinity (Ki values in the nanomolar range) .

HBK Series (HBK14–HBK19)

- Structure: Alkylphenoxyethoxy or propylphenoxy groups replace the pyrazole-methyl moiety.

- Activity : These compounds exhibit varying receptor selectivity; HBK14 and HBK15 show higher potency for serotonin receptors, while HBK16–HBK19 display antibacterial activity against Gram-positive bacteria .

- Key Difference: Phenoxyalkyl substituents modulate lipophilicity, influencing membrane permeability and antibacterial efficacy .

Piperazine Derivatives with Heterocyclic Substitutions

1-{4-[3-(3,5-Dimethyl-1H-pyrazol-1-yl)-4-nitrophenyl]piperazin-1-yl}-2,2-diphenylethanone

- Structure : Contains a nitro-phenylpyrazole group instead of the methyl-phenylpyrazole.

- Activity : The electron-withdrawing nitro group enhances π-π stacking interactions with receptor aromatic residues, though specific biological data are unavailable .

- Key Difference : Nitro substitution may confer redox activity, impacting metabolic stability.

1-(2-Methoxyphenyl)-4-{[1-(3-nitrophenethyl)piperidin-4-yl]methyl}piperazine (Compound 25)

- Structure : Incorporates a nitrophenethyl-piperidine group.

- Activity : Demonstrates high dopamine D2 receptor affinity (Ki = 54 nM) due to the nitro group’s polar interactions and the phenethyl chain’s conformational flexibility .

- Key Difference : The piperidine extension improves binding pocket complementarity compared to pyrazole-based analogs.

Antibacterial and Receptor-Binding Piperazines

(2E)-4-(2-Methoxyphenyl)-1-[3-(2-methoxyphenyl)prop-2-enyl]-piperazine (Compound 2)

- Structure : Includes a cinnamyl group instead of the pyrazole-methyl unit.

- Activity : Exhibits potent antibacterial effects against Staphylococcus aureus (MIC = 8 µg/mL) due to increased membrane disruption from the planar cinnamyl group .

- Key Difference : The conjugated double bond enhances electrophilicity, promoting bacterial cell wall interaction.

1-Aroyl-4-(4-methoxyphenyl)piperazines (Compounds I–VI)

- Structure : Aroyl groups (e.g., 2-fluoro-, 2-chloro-benzoyl) replace the pyrazole moiety.

- Activity : These compounds lack significant receptor affinity but form hydrogen-bonded supramolecular assemblies, influencing crystallinity and solubility .

- Key Difference : Aroyl groups prioritize solid-state interactions over biological activity.

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.